3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-methylbenzylthio group at position 5, a phenethyl group at position 4, and a benzothiazol-2(3H)-one moiety at position 3. This structure combines pharmacophoric elements common in bioactive molecules: the triazole ring is associated with metabolic stability and hydrogen-bonding capacity, while the benzothiazolone moiety is frequently linked to kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
3-[[5-[(4-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-11-13-21(14-12-19)18-32-25-28-27-24(29(25)16-15-20-7-3-2-4-8-20)17-30-22-9-5-6-10-23(22)33-26(30)31/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWFPCAVUVZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic synthesis:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Synthesis of the 1,2,4-Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.
Coupling Reactions: The final compound is obtained by coupling the benzo[d]thiazole core with the triazole ring through a series of nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2, sodium borohydride (NaBH4)
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzo[d]thiazoles, halogenated benzo[d]thiazoles
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. The triazole and benzo[d]thiazole moieties are known to interact with various biological targets, potentially leading to the development of new cancer therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with biological macromolecules. The triazole ring can bind to metal ions, disrupting metalloprotein functions, while the benzo[d]thiazole core can intercalate with DNA, inhibiting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Benzothiazolone-containing triazoles (e.g., compound 6r) exhibit high melting points (176–177°C), attributed to strong intermolecular hydrogen bonding and π-π stacking. The target compound’s 4-methylbenzylthio group may lower melting points slightly compared to chlorophenyl analogs due to reduced polarity .
- Lipophilicity : The 4-methylbenzyl and phenethyl groups in the target compound likely increase logP values compared to methoxyphenyl or furan-containing derivatives, suggesting improved membrane permeability .
Crystallographic and Spectroscopic Characterization
- While crystallographic data for the target compound are unavailable, analogs (e.g., compound 6r) are typically characterized via ¹H/¹³C NMR and HRMS . SHELX programs () and ORTEP-3 () are standard tools for structural validation in related triazole derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity and yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Triazole ring formation : Utilize substituted thiosemicarbazides or hydrazides (e.g., phenyl isothiocyanate) under reflux conditions in ethanol .
- Thioether linkage : Introduce the 4-methylbenzyl thio group via nucleophilic substitution, requiring controlled pH (7–9) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance selectivity .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) improves purity. Yield optimization often requires inert atmospheres (N₂/Ar) and temperatures between 60–80°C .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methylbenzyl, phenethyl) and confirm stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., observed vs. calculated m/z) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What preliminary biological screening assays are recommended to assess its activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or benzothiazole rings) influence bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., replacing 4-methylbenzyl with pyridinylmethyl or chlorobenzyl) and compare activity profiles .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins like tubulin or DNA topoisomerases .
- Data interpretation : Correlate logP values (lipophilicity) with cellular uptake efficiency using HPLC-derived retention times .
Q. What strategies resolve contradictions in reported activity data across analogs?
- Methodological Answer :
- Meta-analysis : Compile datasets from structurally similar compounds (e.g., triazole-benzothiazole hybrids) to identify trends in potency vs. toxicity .
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis via caspase-3 activation) .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., benzothiazole NH) with Boc groups during triazole functionalization .
- Catalytic control : Employ Pd/Cu catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
